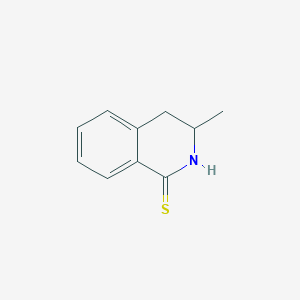
N-(5-isopropyl-4-methoxy-2-methylphenyl)-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-isopropyl-4-methoxy-2-methylphenyl)-1-benzofuran-2-carboxamide, also known as 25I-NBOMe, is a synthetic hallucinogenic drug that belongs to the phenethylamine and benzofuran classes. It is a potent agonist of the 5-HT2A receptor and is known for its psychedelic effects.
Mechanism of Action
N-(5-isopropyl-4-methoxy-2-methylphenyl)-1-benzofuran-2-carboxamide acts as a partial agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. This receptor is known to play a role in the regulation of mood, perception, and cognition. By binding to this receptor, N-(5-isopropyl-4-methoxy-2-methylphenyl)-1-benzofuran-2-carboxamide can produce its psychedelic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(5-isopropyl-4-methoxy-2-methylphenyl)-1-benzofuran-2-carboxamide are not fully understood, but it is known to cause changes in brain activity and neurotransmitter levels. It has been shown to increase the release of dopamine, which is a neurotransmitter involved in reward and motivation. It can also cause changes in heart rate, blood pressure, and body temperature.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5-isopropyl-4-methoxy-2-methylphenyl)-1-benzofuran-2-carboxamide in lab experiments is its potency and selectivity for the 5-HT2A receptor. This allows researchers to study the effects of psychedelic drugs on this specific receptor subtype. However, one limitation is the potential for adverse effects, such as cardiovascular and neurological complications.
Future Directions
There are several future directions for research on N-(5-isopropyl-4-methoxy-2-methylphenyl)-1-benzofuran-2-carboxamide. One area of interest is its potential therapeutic uses, such as in the treatment of anxiety and depression. Another direction is the investigation of its long-term effects on the brain and behavior. Additionally, there is a need for further research on the safety and toxicity of N-(5-isopropyl-4-methoxy-2-methylphenyl)-1-benzofuran-2-carboxamide.
In conclusion, N-(5-isopropyl-4-methoxy-2-methylphenyl)-1-benzofuran-2-carboxamide is a synthetic hallucinogenic drug that has been used in scientific research to study the effects of psychedelic drugs on the brain and behavior. It acts as a partial agonist of the 5-HT2A receptor and produces visual hallucinations, altered perception of time, and changes in mood and thought patterns. While it has advantages for lab experiments, there are also potential limitations and safety concerns. Future research directions include investigating its therapeutic uses and long-term effects on the brain and behavior.
Synthesis Methods
The synthesis of N-(5-isopropyl-4-methoxy-2-methylphenyl)-1-benzofuran-2-carboxamide involves the reaction of 2C-I with 2-methoxybenzaldehyde in the presence of sodium triacetoxyborohydride. The resulting product is then reacted with 1-(2-methoxyphenyl)piperazine and 2-chlorobenzoyl chloride to form the final compound. This synthesis method has been described in detail in scientific literature.
Scientific Research Applications
N-(5-isopropyl-4-methoxy-2-methylphenyl)-1-benzofuran-2-carboxamide has been used in scientific research to study the effects of psychedelic drugs on the brain and behavior. It has been shown to produce visual hallucinations, altered perception of time, and changes in mood and thought patterns. Studies have also investigated the potential therapeutic uses of N-(5-isopropyl-4-methoxy-2-methylphenyl)-1-benzofuran-2-carboxamide, such as in the treatment of anxiety and depression.
properties
IUPAC Name |
N-(4-methoxy-2-methyl-5-propan-2-ylphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-12(2)15-11-16(13(3)9-18(15)23-4)21-20(22)19-10-14-7-5-6-8-17(14)24-19/h5-12H,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLXNMZDKKQWPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C2=CC3=CC=CC=C3O2)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-methoxy-2-methyl-5-(propan-2-yl)phenyl]-1-benzofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3,4-dichlorobenzyl)-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine hydrochloride](/img/structure/B6004455.png)
![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[2-(6-oxo-1,6-dihydropyrimidin-4-yl)ethyl]propanamide](/img/structure/B6004470.png)
![4-(2,3-dichlorophenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6004478.png)
![3-(2-oxo-2-{4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}ethyl)-4-(2-phenylethyl)-2-piperazinone](/img/structure/B6004482.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B6004489.png)
![1-(1-azocanyl)-3-(2-methoxy-4-{[4-(methoxymethyl)-1-piperidinyl]methyl}phenoxy)-2-propanol](/img/structure/B6004500.png)
![methyl 5-{3-[benzyl(methyl)amino]-1-piperidinyl}-5-oxopentanoate](/img/structure/B6004507.png)
![2-[(benzylthio)acetyl]-N-cyclopentylhydrazinecarbothioamide](/img/structure/B6004509.png)
![1-[isopropyl(methyl)amino]-3-(2-methoxy-5-{[(1-naphthylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6004525.png)

![N-[2-(4-ethyl-1-piperazinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B6004541.png)
![2-{2-[4-(3-pyridinylmethyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B6004551.png)
![3-methyl-N-(4-methylbenzyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6004568.png)
